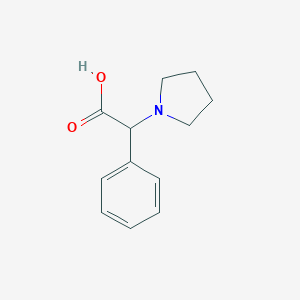
苯基-吡咯烷-1-基-乙酸
描述
Phenyl-pyrrolidin-1-yl-acetic acid is a chemical compound that has been used as a reactant and reagent in organic reactions . It is also found in cosmetic products such as wrinkle-preventive or ameliorating products . It is also known as Phenotropil, a nootropic drug that belongs to the group of aromatic amines .
Synthesis Analysis
The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, which can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .Molecular Structure Analysis
The molecular formula of Phenyl-pyrrolidin-1-yl-acetic acid is C12H16ClNO2 . The InChI code is 1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H . The molecular weight is 241.72 .Chemical Reactions Analysis
Phenyl-pyrrolidin-1-yl-acetic acid can undergo various chemical reactions. For instance, it can be involved in the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .Physical And Chemical Properties Analysis
Phenyl-pyrrolidin-1-yl-acetic acid has a molecular weight of 219.24 g/mol . It has a topological polar surface area of 57.6 Ų . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 .科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
Phenyl-pyrrolidin-1-yl-acetic acid serves as a versatile scaffold in drug discovery due to the pyrrolidine ring’s ability to efficiently explore pharmacophore space. Its sp3- hybridization, contribution to stereochemistry, and non-planarity enhance three-dimensional coverage, which is crucial for the development of new compounds with selective biological activity .
Pharmacokinetics: Enhancing Drug Profiles
The compound’s pyrrolidine ring is instrumental in modifying the pharmacokinetic profile of drug candidates. For instance, derivatives of Phenyl-pyrrolidin-1-yl-acetic acid have been synthesized as selective androgen receptor modulators (SARMs), optimizing the structure for better efficacy and safety .
Bioactive Molecule Development: Target Selectivity
Researchers have utilized the pyrrolidine derivatives to create bioactive molecules with target selectivity. This includes the development of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists for the treatment of autoimmune diseases by targeting the retinoic acid-related orphan receptor γ (RORγt) .
Stereogenicity: Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring allows for different stereoisomers to be developed. These isomers can have varied biological profiles due to their distinct binding modes to enantioselective proteins, which is significant in drug design .
Structural Diversity: Saturated Heterocyclic Scaffolds
Unlike flat heteroaromatic rings, the saturated heterocyclic scaffold of Phenyl-pyrrolidin-1-yl-acetic acid allows for greater structural diversity. This diversity is advantageous for generating novel compounds with unique physicochemical properties .
Cosmetic Applications: Anti-Aging Products
Pyrrolidineacetic Acid, a related compound, finds use in cosmetic products, particularly in anti-aging formulations such as wrinkle-preventive or ameliorating products. This application highlights the compound’s versatility beyond pharmaceuticals .
Chemical Synthesis: Organic Reactions
As a reactant and reagent, Phenyl-pyrrolidin-1-yl-acetic acid is valuable in various organic reactions. Its unique structure makes it suitable for synthesizing complex molecules, which can be pivotal in creating new materials or chemicals .
Material Science: Developing New Materials
The compound’s ability to introduce heteroatomic fragments into molecules makes it a useful tool in material science. It can help in modifying the physicochemical parameters to achieve desired properties in new materials .
作用机制
Target of Action
Phenyl-pyrrolidin-1-yl-acetic acid, also known as 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring, which is present in phenyl-pyrrolidin-1-yl-acetic acid, have been shown to have nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the structure of a compound can significantly influence its pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
安全和危害
Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
未来方向
属性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-pyrrolidin-1-yl-acetic acid | |
CAS RN |
100390-48-5 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100390-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



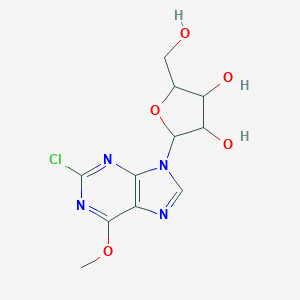
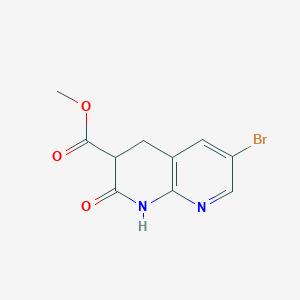



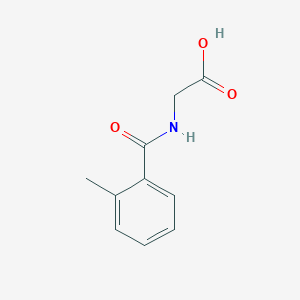
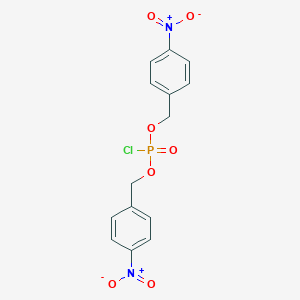

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)


